molecular formula C6H8N2<br>CN(CH2)4CN<br>C6H8N2 B1665535 Adiponitrile CAS No. 111-69-3

Adiponitrile

Cat. No. B1665535
Key on ui cas rn: 111-69-3
M. Wt: 108.14 g/mol
InChI Key: BTGRAWJCKBQKAO-UHFFFAOYSA-N
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Patent
US05728556

Procedure details

Various Pseudomonas strains were grown on 10 mM adipontrile in PR Basal medium for 24 h and harvested by centrifugation. Wet cell pastes were frozen for storage. To test for biocatalyst reaction, 50 mg of frozen cell paste was resuspended in 1 mL of 50 mM pyrophosphate buffer, pH 7.5. Adiponitrile substrate was added to a final concentration of 100 mM and the cell suspensions were shaken at 200 rpm at 5° C. for 4-7 h. Cells were removed by centrifugation and the clarified supernatant was analyzed for the presence of 5-cyanopentanamide by gas chromatography. The following Pseudomonas strains were found to produce the desired product: P. putida 5B-MGN-2p (NRRL-18668), Pseudomonas sp. 3L-H-2-6-1p, P. putida 20-5-SBN-1b (ATCC 55735), P. putida 3L-G-1-5-1a-1 (ATCC 55736), P. chlororaphis B23 (FERM-B187), Pseudomonas sp. 3L-H-9-6-2p, and P. putida 2-H-9-5-1a.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[CH2:2][CH2:3][CH2:4][CH2:5][C:6]#[N:7].[O-:9]P(OP([O-])([O-])=O)(=O)[O-]>>[C:6]([CH2:5][CH2:4][CH2:3][CH2:2][C:1]([NH2:8])=[O:9])#[N:7]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CCCCC#N)#N
Step Two
Name
Quantity
1 mL
Type
reactant
Smiles
[O-]P([O-])(=O)OP(=O)([O-])[O-]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
the cell suspensions were shaken at 200 rpm at 5° C. for 4-7 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Wet cell pastes were frozen for storage
CUSTOM
Type
CUSTOM
Details
To test for biocatalyst reaction, 50 mg of frozen cell paste
CUSTOM
Type
CUSTOM
Details
Cells were removed by centrifugation

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C(#N)CCCCC(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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